molecular formula C8H9NO4S B1580760 3-(Methylsulfonamido)benzoic Acid CAS No. 28547-13-9

3-(Methylsulfonamido)benzoic Acid

Cat. No. B1580760
CAS RN: 28547-13-9
M. Wt: 215.23 g/mol
InChI Key: WLPFXFJXJHAIKU-UHFFFAOYSA-N
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Description

3-(Methylsulfonamido)benzoic Acid is a heterocyclic organic compound . It has a molecular weight of 215.23 and a molecular formula of C8H9NO4S . The IUPAC name for this compound is 3-(methanesulfonamido)benzoate .


Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonamido)benzoic Acid consists of a benzene ring attached to a carboxyl group and a methanesulfonamido group . The canonical SMILES representation is CS(=O)(=O)NC1=CC=CC(=C1)C(=O)O .


Physical And Chemical Properties Analysis

3-(Methylsulfonamido)benzoic Acid is a solid at room temperature . It has a density of 1.51g/cm³ . The compound is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary: “3-(Methylsulfonamido)benzoic Acid” is used as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application: The inhibition efficiency of this compound was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . The concentration of the inhibitor ranged from 1.0 × 10 −6 M to 1.0 × 10 −2 M .
  • Results: The results showed that the inhibition efficiency of this inhibitor increased with the increase in concentration . The order of inhibition efficiency was found to be in the order of 3,4-dihydroxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid .

2. Anti-Trypanosomal Agents

  • Application Summary: “3-(Methylsulfonamido)benzoic Acid” is used as a trans-sialidase (TS) inhibitor and anti-trypanosomal agent .
  • Methods of Application: The compound is designed and found as part of a new series of benzoic acid derivatives .
  • Results: The results of this application are not explicitly mentioned in the source .

Safety And Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPFXFJXJHAIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280103
Record name 3-(Methylsulfonamido)benzoic Acid
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonamido)benzoic Acid

CAS RN

28547-13-9
Record name 3-[(Methylsulfonyl)amino]benzoic acid
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Record name NSC 15499
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Record name 28547-13-9
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Record name 3-(Methylsulfonamido)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonylamino)benzoic acid
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Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-benzoate (2.0 g, 13.2 mmol) and pyridine (2.30 g, 29.1 mmol) in dichloromethane (50 ml) at −10° C. under a nitrogen atmosphere was slowly added methanesulfonyl chloride (2.25 ml, 29.1 mmol) by syringe. After 2 hours, water was added and the volatiles were removed by spin evaporation in vacuo. A solution of the residue and sodium hydroxide (3.175 g, 79.4 mmol) in methanol (50 ml) and water (50 ml) was stirred for 18 hours. The residue after removal of the volatiles by spin evaporation in vacuo was dissolved in 1 N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and the volatiles were removed by spin evaporation in vacuo to give 3-[(methylsulfonyl)amino]benzoic acid as an oil. (1.32 g, 46%). 1H-NMR (400 MHz, DMSO-d6): δ 7.83-7.78 (m, 2H), 7.55-7.50 (m, 1H), 7.50-7.46 (m, 1H), 3×80 (s, 3H). ES-LCMS m/z 216 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
2.25 mL
Type
reactant
Reaction Step Three
Quantity
3.175 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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